N-(2-Cyanoethyl)-N-methylbenzamide
Overview
Description
“N-(2-Cyanoethyl)-N-methylbenzamide” seems to be a complex organic compound. The “N-(2-Cyanoethyl)-” part suggests the presence of a cyanoethyl group attached to a nitrogen atom, and “N-methylbenzamide” indicates a methylbenzamide group also attached to the nitrogen .
Synthesis Analysis
While specific synthesis methods for “N-(2-Cyanoethyl)-N-methylbenzamide” were not found, there are methods for synthesizing related compounds. For instance, phosphoramidites can be synthesized from their corresponding alcohols with short reaction times and near-quantitative yields .
Scientific Research Applications
1. In Situ Preparation of Deoxyribonucleoside Phosphoramidites
- Application Summary : This compound is used for the in situ preparation of deoxyribonucleoside phosphoramidites, which are then used in the polymer-supported synthesis of oligodeoxyribonucleotides .
- Methods of Application : Deoxyribonucleoside phosphoramidites are prepared in situ from 5′-O,N-protected deoxyribonucleosides and 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite with tetrazole as a catalyst. The solutions are then applied directly on an automatic solid-phase DNA synthesizer .
2. Preparation of Multi-functionalized Terpyridine Molecule
- Application Summary : A new multi-functionalized terpyridine molecule featuring a pyrrole heterocycle and a cyano group is prepared .
- Methods of Application : This new compound was obtained via a KF/alumina-catalyzed Michael addition of 4′-(pyrrol-2-yl)-2,2′:6′,2″-terpyridine into acrylonitrile. The mild reaction conditions leave the nitrile group unaltered .
- Results or Outcomes : The title compound was fully characterized via NMR spectroscopy (1H and 13C) as well as via high resolution mass spectrometry and infrared spectroscopy .
3. Synthesis of N-cyanoalkyl-functionalized Imidazolium Nitrate and Dicyanamide Ionic Liquids
- Application Summary : This compound is used in the synthesis of N-cyanoalkyl-functionalized imidazolium nitrate and dicyanamide ionic liquids .
- Methods of Application : The new compounds were obtained via N-alkylation of substituted imidazoles with commercially available haloalkylnitriles followed by anion exchange .
- Results or Outcomes : The synthesized ionic liquids were characterized by their thermal properties for potential energetic applications .
4. Preparation of 4′-(N-(2-Cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine
- Application Summary : This compound is used in the preparation of a new oligopyridine ligand .
- Methods of Application : The new ligand was prepared and characterized. The synthetic protocol that was used tolerated the base-sensitive nitrile group .
- Results or Outcomes : This is a new tool to prepare new ligands that could be utilized to construct functionalized materials .
5. Phosphitylation Reagent in Nucleotide Synthesis
- Application Summary : This compound is used as a phosphitylation reagent in nucleotide synthesis by the phosphite method .
- Methods of Application : Deoxyribonucleoside phosphoramidites are prepared in situ from 5′-O,N-protected deoxyribonucleosides and 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite with tetrazole as a catalyst, and the solutions applied directly on an automatic solid-phase DNA synthesizer .
6. Synthesis of Multi-functionalized Terpyridine Molecule
- Application Summary : This compound is used in the preparation of a new oligopyridine ligand .
- Methods of Application : The new ligand was prepared and characterized. The synthetic protocol that was used tolerated the base-sensitive nitrile group .
- Results or Outcomes : This is a new tool to prepare new ligands that could be utilized to construct functionalized materials .
properties
IUPAC Name |
N-(2-cyanoethyl)-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(9-5-8-12)11(14)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPKZNLNDCZYPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543373 | |
Record name | N-(2-Cyanoethyl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanoethyl)-N-methylbenzamide | |
CAS RN |
23873-66-7 | |
Record name | N-(2-Cyanoethyl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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